Hbed hcl H2O
Overview
Description
N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate, commonly referred to as Hbed hcl H2O, is an organic compound with the chemical formula C20H27ClN2O7. It is a white crystalline solid that is soluble in water and various organic solvents such as methanol, ethanol, and chloroform . This compound is known for its ability to form stable complexes with iron, making it useful in various applications, particularly in the treatment of iron-related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate typically involves the following steps :
Reaction: N,N’-Di(2-hydroxybenzyl)ethylenediamine is reacted with acetic anhydride in an appropriate solvent to form an intermediate.
Crystallization: The intermediate is then crystallized to obtain the pure monohydrochloride hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced using reducing agents.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate has several scientific research applications :
Chemistry: It is used as a chelating agent to form stable complexes with metal ions, particularly iron.
Biology: It is used to study the role of iron in biological systems and to investigate iron-related disorders.
Medicine: It is used in the treatment of iron overload conditions such as hemochromatosis.
Industry: It is used in various industrial processes that require the removal or stabilization of iron.
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate iron. It forms a stable complex with iron ions, thereby preventing the formation of free radicals and reducing oxidative stress . The molecular targets include iron ions, and the pathways involved are related to iron metabolism and homeostasis .
Comparison with Similar Compounds
N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate is unique due to its high affinity for iron and its stability in forming complexes . Similar compounds include:
Deferoxamine: Another iron chelator used in the treatment of iron overload.
Deferiprone: A bidentate iron chelator used for similar purposes.
These compounds differ in their chemical structure, stability, and affinity for iron, with N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate offering unique advantages in terms of stability and efficacy .
Properties
IUPAC Name |
2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6.ClH/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24;/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTIXIHALWNJMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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